molecular formula C10H18 B1595050 1-tert-Butyl-1-cyclohexene CAS No. 3419-66-7

1-tert-Butyl-1-cyclohexene

Cat. No. B1595050
CAS RN: 3419-66-7
M. Wt: 138.25 g/mol
InChI Key: GQBKAYONUCKYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl-1-cyclohexene” is a technical compound with a linear formula of C6H9C (CH3)3 . It has a molecular weight of 138.25 . It has been employed as a substrate to investigate catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .


Synthesis Analysis

The synthesis of “1-tert-Butyl-1-cyclohexene” involves complex organic chemistry processes. The compound has been used as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-1-cyclohexene” is characterized by a cyclohexane ring with a tert-butyl group attached . The compound’s structure can also be represented by the SMILES string CC(C)(C)C1=CCCCC1 .


Chemical Reactions Analysis

“1-tert-Butyl-1-cyclohexene” has been employed as a substrate in various chemical reactions. For instance, it has been used to investigate the catalytic activity and BET surface area for different desilicated TS-1 zeolite samples .


Physical And Chemical Properties Analysis

“1-tert-Butyl-1-cyclohexene” has a refractive index of 1.461 (lit.) . It has a boiling point of 167-168 °C/754 mmHg (lit.) and a density of 0.83 g/mL at 25 °C (lit.) .

Scientific Research Applications

Epoxidation Catalysts

  • Metal-Catalyzed Epoxidation : Metal catalysts like Mo(VI), W(VI), Ti(IV) are used in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide, indicating applications in organic synthesis and industrial processes. The catalysts' activities depend on their oxidation states and Lewis acid strength (Sheldon, 1973).
  • Boron-Catalyzed Epoxidation : Boron esters demonstrate significant catalytic activities in the epoxidation of olefins like cyclohexene with tert-butyl hydroperoxide. The activity is influenced by the electrophilicity of the boron atom and its structural features (Sheldon & Doorn, 1974).

Chemical Synthesis and Reactions

  • Synthesis of Vinyl-Substituted Derivatives : 1-Vinyl-4-tert-butyl-1-cyclohexene has been synthesized, showcasing its potential in organic chemistry for diene condensation reactions (Andreev et al., 1971).
  • Phosphine-Catalyzed Annulation Reactions : Phosphine-catalyzed [3+3] annulation reactions of modified tert-butyl allylic carbonates with alkylidenemalononitriles form cyclohexenes, indicating its role in complex organic synthesis (Zheng & Lu, 2009).

Catalysis and Oxidation Studies

  • Redox-Active Metal-Organic Framework : A cobalt(II/III) metal-organic framework has shown efficacy in the selective oxidation of cyclohexene, suggesting its potential in fine chemical synthesis and green chemistry applications (Zhang et al., 2018).
  • Mechanism of Silylene Transfer : Studies on the transfer of di-tert-butylsilylene from a silacyclopropane to an alkene like cyclohexene offer insights into reaction mechanisms relevant to organic synthesis and material science (Driver & Woerpel, 2003).

Structural and Solvation Studies

  • Trimolecular Liquid Structure : The structure of a trimolecular liquid mixture involving cyclohexene, tert-butyl alcohol, and water was investigated, providing knowledge relevant to solution chemistry and material science (Bowron & Diaz Moreno, 2005).

Future Directions

The future directions of “1-tert-Butyl-1-cyclohexene” research could involve further investigation of its conformational properties . Additionally, its use as a substrate in the investigation of catalytic activity and BET surface area for different desilicated TS-1 zeolite samples could be further explored .

properties

IUPAC Name

1-tert-butylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBKAYONUCKYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187783
Record name Cyclohexene, 1-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-1-cyclohexene

CAS RN

3419-66-7
Record name Cyclohexene, 1-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-1-cyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-1-cyclohexene
Reactant of Route 2
1-tert-Butyl-1-cyclohexene
Reactant of Route 3
1-tert-Butyl-1-cyclohexene
Reactant of Route 4
1-tert-Butyl-1-cyclohexene
Reactant of Route 5
1-tert-Butyl-1-cyclohexene
Reactant of Route 6
1-tert-Butyl-1-cyclohexene

Citations

For This Compound
9
Citations
A Silvestre-Albero, A Grau-Atienza, E Serrano… - Catalysis …, 2014 - Elsevier
… 1-tert-butyl-1-cyclohexene, is as low as 16% (blank experiment for 1-tert-butyl-1-cyclohexene … -1) up to 35%, for 1-tert-butyl-1-cyclohexene. This behavior points out the detrimental effect …
Number of citations: 82 www.sciencedirect.com
M Schulz, R Kluge, FG Gelalcha - Tetrahedron: Asymmetry, 1998 - Elsevier
… (a) (Entry 11 of Table 1): Following the general procedure, 9.96 g (60 mmol) 1-tert-butyl-1-cyclohexene 13c dissolved in 30 ml MeCN was oxidized with 1.365 g (12 mmol) t-BuOOH in …
Number of citations: 51 www.sciencedirect.com
GA Olah, AH Wu, O Farooq… - The Journal of Organic …, 1990 - ACS Publications
… The residue was distilled at 76-78 C (40 mm) to give 1 - tert-butyl-1 -cyclohexene as a colorless liquid (1.2 g; 87% yield from cyclohexanone). The material showed spectral data …
Number of citations: 25 pubs.acs.org
ZJ Garlets, YT Boni, JC Sharland, RP Kirby, J Fu… - ACS …, 2022 - ACS Publications
… bond functionalization of 1-tert-butyl-1-cyclohexene (Table 4). Our earlier attempts at functionalizing the accessible allylic C–H bond of 1-tert-butyl-1-cyclohexene and related substrates …
Number of citations: 4 pubs.acs.org
DD Das, PCS John, CS McEnally, S Kim… - Combustion and …, 2018 - Elsevier
… YSI values spanned three orders of magnitude across the entire database, with non-aromatics YSI ranging from 6.6 (methanol) to 161 (1-tert-butyl-1-cyclohexene), and aromatics YSI …
Number of citations: 149 www.sciencedirect.com
B Wang, T Guo, X Peng, F Chen, M Lin… - Industrial & …, 2019 - ACS Publications
… Silvestre-Albero et al. reported that the NaOH-modification could generate a well-developed mesoporosity in TS-1, and the activity in the 1-tert-butyl-1-cyclohexene oxidation increased …
Number of citations: 9 pubs.acs.org
C Pétrier, K Suslick - Ultrasonics Sonochemistry, 2000 - Elsevier
Reductions of aromatic hydrocarbons by calcium in ethylenediamine–n-alkylamine mixture were investigated under ultrasonic conditions. Using an ultrasonic probe, with naphthalene …
Number of citations: 34 www.sciencedirect.com
KE Van der Westhuizen - 2011 - scholar.sun.ac.za
The analysis of Fischer–Tropsch–derived (FT–derived) synthetic crude and derived products is very challenging because of the highly complex nature of these products. In this study, …
Number of citations: 3 scholar.sun.ac.za
L Tan, N Jiao, X Bai, H Wang, J Wang… - European Journal of …, 2023 - Wiley Online Library
… of a substantial amount of intracrystalline mesopores by chemical etching resulted in a significant increase in the catalytic conversion rate of large molecule 1-tert-butyl-1-cyclohexene …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.